

spectroscopic comparison of 3,3,5,5-Tetramethylmorpholine and its analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3,5,5-Tetramethylmorpholine**

Cat. No.: **B091214**

[Get Quote](#)

A Spectroscopic Comparison of Morpholine and Its Tetramethyl Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **3,3,5,5-tetramethylmorpholine** and its structural analogues. Due to the limited availability of public domain spectroscopic data for **3,3,5,5-tetramethylmorpholine**, this guide will focus on a detailed comparison of readily available data for morpholine and its methylated derivatives. This information is crucial for the unambiguous identification and characterization of these important heterocyclic compounds in research and development.

Introduction

Morpholine and its derivatives are versatile building blocks in organic synthesis and are core scaffolds in many pharmaceutical compounds.^[1] The addition of methyl groups to the morpholine ring significantly impacts its steric and electronic properties, which in turn influences its reactivity, basicity, and biological activity.^[1] Understanding the spectroscopic signatures of these analogues is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for morpholine and select tetramethylated analogues, alongside standardized experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for morpholine and its analogues.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Morpholine	D_2O	3.81 (t, 4H), 3.09 (t, 4H)
all-cis-2,3,5,6-Tetramethylmorpholine	-	Data not available in searched sources
3,3,5,5-Tetramethylmorpholine	-	Data not available in searched sources

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
Morpholine	-	67.2 (C2, C6), 46.1 (C3, C5) [2]
all-cis-2,3,5,6-Tetramethylmorpholine	-	73.1, 54.3, 17.7 [3]
3,3,5,5-Tetramethylmorpholine	-	Data not available in searched sources

Table 3: Infrared (IR) Spectroscopy Data

Compound	Major Absorption Bands (cm^{-1})
Morpholine	3350 (N-H stretch), 2950-2800 (C-H stretch), 1110 (C-O-C stretch) [4]
2,6-Dimethylmorpholine	3300 (N-H stretch), 2960-2850 (C-H stretch), 1100 (C-O-C stretch)
3,3,5,5-Tetramethylmorpholine	Data not available in searched sources

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
Morpholine	87[5]	57, 42, 30[5]
4-Methylmorpholine	101	100, 58, 42
2,6-Dimethylmorpholine	115	100, 58, 44
3,3,5,5-Tetramethylmorpholine	143 (Calculated)	Data not available in searched sources

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

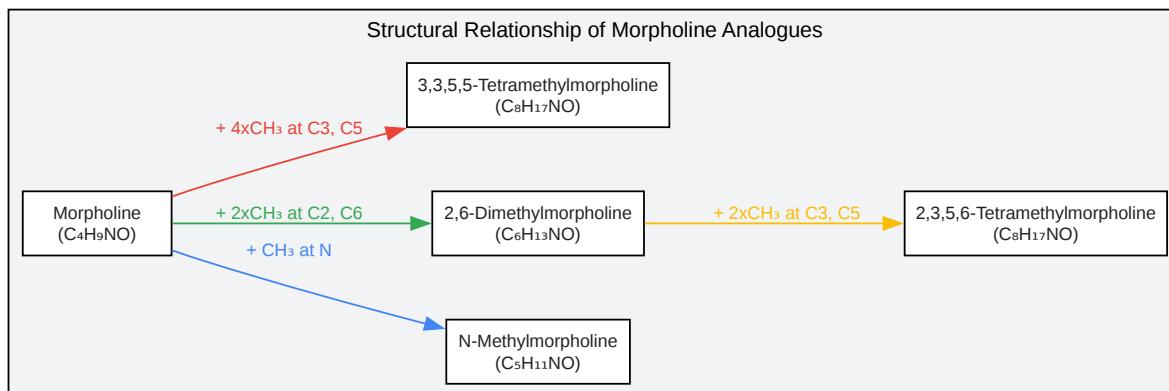
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the morpholine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
 - Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship between morpholine and its methylated analogues.

[Click to download full resolution via product page](#)

Caption: Structural evolution from morpholine to its methylated analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,3,5,5-Tetramethylmorpholine | 19412-12-5 [smolecule.com]
- 2. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Morpholine [webbook.nist.gov]
- 5. Morpholine [webbook.nist.gov]
- To cite this document: BenchChem. [spectroscopic comparison of 3,3,5,5-Tetramethylmorpholine and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091214#spectroscopic-comparison-of-3-3-5-5-tetramethylmorpholine-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com